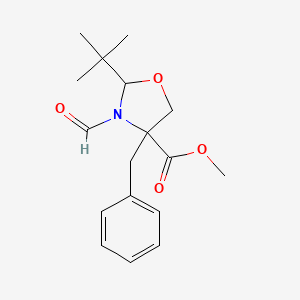
Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, a benzyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate typically involves multiple steps, starting with the formation of the oxazolidine ring. One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring. The benzyl and tert-butyl groups are then introduced through subsequent reactions, such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl biphenyl-4-carboxylate: Similar in structure but lacks the oxazolidine ring.
tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an oxazolidine ring.
Uniqueness
Methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the oxazolidine ring, along with the benzyl and tert-butyl groups, makes it a versatile compound for various applications.
Properties
CAS No. |
93250-97-6 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 4-benzyl-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)14-18(12-19)17(11-22-14,15(20)21-4)10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3 |
InChI Key |
ADKXLUKJSWRKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)(CC2=CC=CC=C2)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















